![molecular formula C18H21NO3 B295111 2-[Benzyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295111.png)
2-[Benzyl(methyl)amino]ethyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Benzyl(methyl)amino]ethyl 4-methoxybenzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BMAE and is a member of the family of benzylamines. BMAE has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Wirkmechanismus
The exact mechanism of action of BMAE is not fully understood, but it is thought to involve the binding of the compound to the sigma-1 receptor. This binding may alter the conformation of the receptor and modulate its activity, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
BMAE has been shown to have a variety of biochemical and physiological effects, including the modulation of calcium signaling, the regulation of protein folding, and the inhibition of certain enzymes. These effects have been studied in a variety of cell types and tissues, including neurons and cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using BMAE in lab experiments is its high affinity for the sigma-1 receptor, which allows for the specific targeting of this protein. Additionally, BMAE is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to the use of BMAE, including its potential toxicity and the need for careful dosing and handling.
Zukünftige Richtungen
There are many potential future directions for research on BMAE and other benzylamines. One area of interest is the development of new sigma-1 receptor ligands that may have improved pharmacological properties and reduced toxicity. Additionally, BMAE and other benzylamines may have potential applications in the treatment of neurological and psychiatric disorders, as well as cancer. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of these compounds.
Synthesemethoden
BMAE can be synthesized using a variety of methods, including the reaction of 4-methoxybenzoic acid with benzylamine and methyl iodide. Other methods involve the use of alternative reagents and catalysts, but the overall process typically involves the formation of an amide bond between the benzylamine and the carboxylic acid group of the 4-methoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
BMAE has been used extensively in scientific research as a tool for studying the biochemical and physiological effects of benzylamines. One of the primary applications of BMAE has been in the study of the sigma-1 receptor, a protein that is involved in a variety of cellular processes, including calcium signaling and protein folding. BMAE has been shown to bind to the sigma-1 receptor with high affinity, making it a valuable tool for studying the structure and function of this protein.
Eigenschaften
Molekularformel |
C18H21NO3 |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
2-[benzyl(methyl)amino]ethyl 4-methoxybenzoate |
InChI |
InChI=1S/C18H21NO3/c1-19(14-15-6-4-3-5-7-15)12-13-22-18(20)16-8-10-17(21-2)11-9-16/h3-11H,12-14H2,1-2H3 |
InChI-Schlüssel |
WPYZGURVLDJNNY-UHFFFAOYSA-N |
SMILES |
CN(CCOC(=O)C1=CC=C(C=C1)OC)CC2=CC=CC=C2 |
Kanonische SMILES |
CN(CCOC(=O)C1=CC=C(C=C1)OC)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)phenyl dimethylcarbamate](/img/structure/B295028.png)
![2-[(Dimethylamino)methyl]-5-methylphenyl dimethylcarbamate](/img/structure/B295029.png)
![2-[(Dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate](/img/structure/B295030.png)
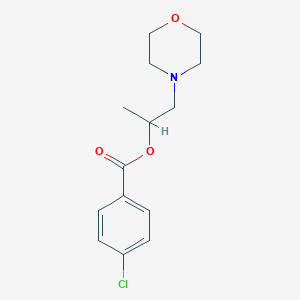
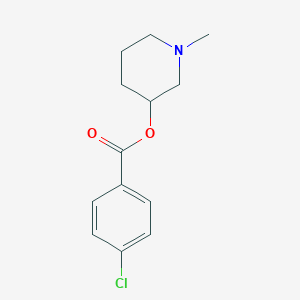
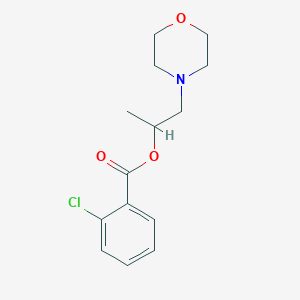
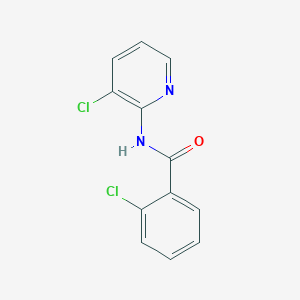
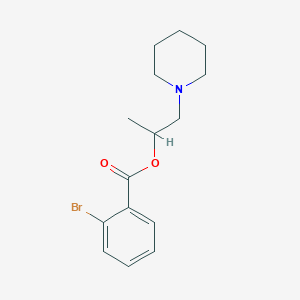



![1-Azabicyclo[2.2.2]oct-3-yl 4-ethoxybenzoate](/img/structure/B295048.png)


